Sparoxomycin A2

Description

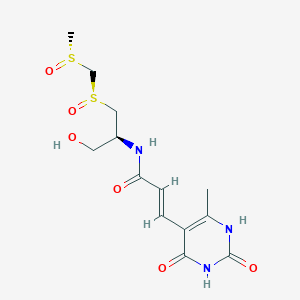

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19N3O6S2 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(E)-N-[(2S)-1-hydroxy-3-[(R)-[(R)-methylsulfinyl]methylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |

InChI |

InChI=1S/C13H19N3O6S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-24(22)7-23(2)21/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23+,24+/m0/s1 |

InChI Key |

ZIMCIWWBWLSQCN-VKTUOGNUSA-N |

Isomeric SMILES |

CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](CO)C[S@@](=O)C[S@](=O)C |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CS(=O)C |

Synonyms |

sparoxomycin A1 sparoxomycin A2 |

Origin of Product |

United States |

Biosynthetic Pathways and Producing Organisms of Sparoxomycin A2

Sparoxomycin A2 is a naturally occurring antibiotic that belongs to the pyrimidinylpropenamide class of compounds. Its production is attributed to specific strains of soil-dwelling bacteria. The biosynthesis of this complex molecule involves a series of enzymatic reactions orchestrated by a dedicated set of genes.

Chemical Synthesis and Analog Design of Sparoxomycin A2

Total Synthesis Strategies for Sparoxomycin A2

The total synthesis of this compound, a complex molecule featuring a unique monoxodithioacetal moiety and multiple stereocenters, presents considerable chemical challenges. Research has focused on developing efficient and stereocontrolled routes to construct its distinct architecture.

The total synthesis of sparsomycin (B1681979), a closely related precursor to this compound, has been successfully achieved using a convergent approach. researchgate.netacs.org This strategy involves the preparation of two main building blocks: a carboxylic acid fragment (the (E)-3-(6-methyluracil-5-yl)acrylic acid moiety) and a protected amine fragment containing the challenging monoxodithioacetal core. researchgate.net These two fragments are then coupled together in the final stages of the synthesis. researchgate.net This convergent plan is advantageous as it allows for the difficult construction of the stereochemically rich amine portion to be carried out independently before its attachment to the uracil-containing side chain. researchgate.netnih.gov More recent total syntheses of Sparoxomycin A1 and A2 have also adopted this convergent logic, underscoring its effectiveness. titech.ac.jpacs.org

Table 1: Comparison of Synthetic Route Strategies

| Strategy | Description | Advantages for this compound Synthesis | Disadvantages |

|---|---|---|---|

| Linear Synthesis | The target molecule is assembled in a stepwise manner, with each step building upon the previous one. pediaa.com | Simpler planning of reaction sequence. pediaa.com | Overall yield drops significantly with an increasing number of steps, making it inefficient for a complex molecule like this compound. uniurb.itwikipedia.org |

| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then combined at a later stage. chemistnotes.com | Higher overall efficiency and yield. chemistnotes.comwikipedia.org Allows for the complex and sensitive fragments to be prepared and perfected separately before the final coupling steps. researchgate.netnih.gov | Requires more intricate planning to design the fragments and the final coupling reaction. pediaa.com |

A critical challenge in the synthesis of this compound is the precise control of its stereochemistry, particularly at the two chiral sulfur centers and the carbon stereocenter in the amino acid-derived backbone. researchgate.net The configuration of the sulfoxide (B87167) group is known to be a key determinant of the biological activity of the parent compound, sparsomycin. researchgate.net Therefore, developing diastereoselective methods to install these stereocenters is paramount.

Early synthetic approaches for sparsomycin relied on the diastereoselective oxidation of a disulfide or sulfide (B99878) intermediate. researchgate.netnih.govtandfonline.com For instance, the oxidation of a sulfide precursor using reagents like m-CPBA or employing asymmetric oxidation conditions with a chiral titanium complex can provide the desired sulfoxide diastereomer. researchgate.nettandfonline.com One reported synthesis of sparsomycin achieved regioselective oxidation of a disulfide intermediate using a titanium-mandelate complex, which preferentially oxidized the desired internal sulfur atom. researchgate.net

More advanced strategies have focused on substrate-controlled diastereoselective reactions. The inherent chirality of the starting material, often derived from a natural amino acid like L-cysteine, can be used to direct the stereochemical outcome of subsequent reactions. acs.org For example, the reaction of chiral epoxides with prochiral sulfenate anions has been explored as a diastereoselective route to anti-β-hydroxy sulfoxides, which are relevant structural motifs. titech.ac.jp The stereochemistry of the coupling reaction between the key fragments is also crucial, with methods being developed to ensure high diastereoselectivity in the formation of the final amide bond. tandfonline.com The ultimate goal of these approaches is to produce a single, desired stereoisomer of this compound, avoiding the difficult separation of diastereomeric mixtures. researchgate.netnumberanalytics.com

A significant innovation in the total synthesis of Sparoxomycin A1 and A2 is the use of sulfenate-anion-mediated iterative carbon-sulfur (C–S) bond formation. titech.ac.jpacs.org This modern approach provides a powerful and conceptually new way to construct the complex sulfur-containing core of the molecule. researchgate.netnih.gov

Sulfenate anions (RSO⁻) are versatile sulfur nucleophiles that can introduce a sulfinyl group into a molecule in a single step. researchgate.net In the context of this compound synthesis, a key strategy involves the iterative reaction of sulfenate anions to build the S-S(O) linkage. A recently published total synthesis of Sparsomycin, Sparoxomycin A1, and this compound prominently features this methodology. titech.ac.jpacs.orgnih.govchemrxiv.org This synthetic route showcases a sulfenate-anion-mediated iterative C–S bond formation process, which efficiently constructs the core structure of these natural products. acs.org

This approach offers excellent control over the oxidation state at the sulfur atom, directly forming the sulfoxide without requiring a separate oxidation step that might lack selectivity. nih.govchemrxiv.org Furthermore, the reactivity of the sulfenate anion can be tuned, and its reactions can be directed by other functional groups within the molecule, allowing for high diastereoselectivity in the formation of the chiral sulfoxide center. researchgate.net This method represents a significant advance over classical methods, providing a more direct and controlled route to the Sparoxomycin scaffold. acs.orgacs.org

Stereocontrol and Diastereoselective Approaches in this compound Synthesis

Semisynthetic Modifications and Derivatization of this compound Scaffolds

Beyond total synthesis, significant research has been dedicated to the semisynthetic modification of the sparsomycin and sparoxomycin scaffolds. These efforts aim to create a library of related compounds to investigate their biological activities and to understand the structural requirements for their function.

A number of analogs and congeners of this compound have been synthesized to explore structure-activity relationships. nih.gov These efforts often leverage the synthetic routes developed for the natural product itself, introducing variations in different parts of the molecule.

One focus has been the modification of the alkyl group on the terminal sulfur atom. By adapting the synthetic sequence used for sparsomycin, researchers have created a series of alkyl analogues, including ethyl, butyl, allyl, and benzylsparsomycin. tandfonline.com These syntheses generally follow a convergent route, coupling the (E)-3-(6-methyluracil-5-yl)acrylic acid moiety with various amine parts containing different S-alkyl groups. tandfonline.com The synthesis of Sparoxomycin A1 and A2 themselves can be considered part of this analog generation, as they differ from sparsomycin only in the oxidation state of the sulfur atoms. tandfonline.comnih.gov In total, numerous analogs have been prepared by systematically altering three key regions: the uracil (B121893) ring, the acrylic acid linker, and the monoxodithioacetal side chain. researchgate.netnih.gov For example, analogs have been made where the C(6)-methyl group of the uracil is replaced by hydrogen, the trans double bond is isomerized to cis, or the entire SCH₃ group is replaced by other functionalities. researchgate.net

Table 2: Selected Synthesized Analogs of the Sparsomycin/Sparoxomycin Scaffold

| Analog Name/Description | Modification Site | Synthetic Approach | Reference |

|---|---|---|---|

| Sparoxomycin A1 | Sulfur oxidation state | Isolation from Streptomyces sparsogenes or total synthesis | nih.govnih.gov |

| Ethylsparsomycin | S-alkyl group | Convergent synthesis with modified amine fragment | tandfonline.com |

| Butylsparsomycin | S-alkyl group | Convergent synthesis with modified amine fragment | tandfonline.com |

| Allylsparsomycin | S-alkyl group | Convergent synthesis with modified amine fragment | tandfonline.com |

| Benzylsparsomycin | S-alkyl group | Convergent synthesis with modified amine fragment | tandfonline.com |

| Desmethyl-sparsomycin | Uracil C(6) position | Modification of the uracil starting material | researchgate.net |

| cis-Sparsomycin | Acrylic acid linker | Isomerization of the trans double bond | researchgate.net |

Chemical biology approaches utilize rationally designed molecules to probe and perturb biological systems. nih.gov The derivatization of the this compound scaffold to create synthetic analogs is a classic chemical biology strategy aimed at understanding its mechanism of action. researchgate.netnih.gov By synthesizing a variety of analogs and testing their biological effects, researchers can systematically map the pharmacophore—the key structural features responsible for the molecule's activity. researchgate.nettandfonline.com

For example, the synthesis of Sparoxomycin A1, A2, and other sparsomycin analogs was undertaken to study their ability to induce morphological reversion in cancer cells (srctsNRK cells). nih.govtandfonline.comsigmaaldrich.com Comparing the activity of this compound with its synthetic congeners revealed crucial insights. Studies with 14 different sparsomycin analogues in cell-free protein synthesis systems helped to unambiguously identify the structural and stereochemical features required for optimal biological activity. researchgate.net It was found that the presence of the sulfoxide oxygen is essential, and that the hydrophobic character of the S-alkyl group could significantly enhance activity, suggesting the ribosomal binding site for sparsomycin has a hydrophobic pocket. researchgate.net These studies, which directly link chemical structure to biological function, exemplify the power of chemical biology to derivatize a natural product scaffold to elucidate its cellular function. nih.gov

Synthesis of this compound Analogs and Congeners

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

The biological activity of this compound and its related compounds is intricately linked to their specific molecular architecture. Structure-activity relationship (SAR) studies, which investigate how chemical structure relates to biological effect, have been crucial in identifying the key functional groups and stereochemical features that govern the potency of this class of antibiotics. These studies typically involve the synthesis of various analogs with systematic modifications to the parent structure and subsequent evaluation of their biological activity.

Elucidation of Structural Determinants for Biological Activity

The core structure of this compound belongs to the pyrimidinylpropanamide family, shared with its more widely studied precursor, sparsomycin. Research comparing this compound, its isomer Sparoxomycin A1, sparsomycin, and other synthetic analogs has illuminated several critical structural determinants for their biological function, primarily their ability to induce morphological reversion in cancer cells and inhibit protein synthesis.

The Sulfoxide Moiety and Stereochemistry: The most significant structural variations among sparsomycin, Sparoxomycin A1, and this compound are found at the sulfur atom. Sparsomycin contains a sulfoxide group with a methyl substituent, while the sparoxomycins feature a dithioacetal mono-S-oxide. The stereochemistry at the sulfoxide sulfur and the adjacent chiral carbon atom is paramount for biological activity. ru.nlnih.govresearchgate.netnih.gov Studies on the four possible stereoisomers of sparsomycin revealed that the isomer with the SCRS configuration is the most potent inhibitor of peptide bond formation. nih.govresearchgate.netnih.gov This highlights the precise three-dimensional arrangement required for optimal interaction with the ribosomal target. The presence of the oxygen atom on the internal sulfur (Sα) is also considered essential for high activity. researchgate.netnih.gov

Side Chain Modifications: The nature of the substituent on the sulfur atom significantly influences activity. In studies comparing the morphological reversion activity on srcts-NRK cells (a line of rat kidney cells transformed by Rous sarcoma virus), sparsomycin and its alkyl analogues (such as ethyl and butyl) demonstrated higher potency than Sparoxomycin A1 and A2. nih.govtandfonline.com This suggests that the dithioacetal mono-S-oxide moiety of the sparoxomycins is less favorable for this specific biological activity compared to the alkylsulfinyl group of sparsomycin and its direct analogs. tandfonline.com More hydrophobic derivatives, created by replacing the methyl group on the sulfur with larger alkyl groups, were found to be considerably more active than sparsomycin itself, indicating that the ribosomal binding site may have a hydrophobic character. nih.govnih.gov However, the shape and size of the substituent are also important, as illustrated by the high activity of the n-butyl analog compared to the relatively inactive isomeric tert-butyl compound. nih.gov

The Uracil and Acrylamide (B121943) Core: The integrity of the core structure is also vital. Modification of the 6-methyluracil (B20015) group, such as replacing the methyl group with a hydrogen atom, leads to a reduction in activity. researchgate.netnih.gov Furthermore, the geometry of the double bond in the acrylamide linker is crucial; isomerization from the naturally occurring trans configuration to the cis form results in an inactive molecule. researchgate.netnih.gov This indicates a strict conformational requirement for the molecule to fit into its binding pocket on the ribosome.

The following table summarizes the comparative activity of this compound and related compounds in inducing morphological reversion.

| Compound | Minimal Effective Concentration (MEC) for Morphological Reversion (μM) | Relative Activity vs. Sparsomycin |

|---|---|---|

| Sparsomycin | 7.8 | 1.00 (Most Active) |

| Ethyl analogue | 15.6 | 0.50 |

| Allyl analogue | 15.6 | 0.50 |

| Butyl analogue | 31.3 | 0.25 |

| Benzyl analogue | 62.5 | 0.125 |

| Sparoxomycin A1 | Less active than Sparsomycin | N/A |

| This compound | Less active than Sparsomycin | N/A |

Computational Chemistry and Molecular Modeling in this compound SAR

While specific computational studies focusing exclusively on this compound are limited, extensive molecular modeling has been performed on its parent compound, sparsomycin, providing invaluable insights into the SAR of the entire class. These in silico methods help to rationalize the experimental data by providing a three-dimensional model of the drug-target interaction. datapdf.comnih.gov

Molecular Docking and Binding Site Identification: Sparsomycin exerts its effect by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit, a universal mechanism of action that inhibits protein synthesis. researchgate.net Molecular docking simulations have been used to predict the binding pose of sparsomycin and its analogs within the PTC. openbiochemistryjournal.comopenbiochemistryjournal.com These models show that sparsomycin binds near universally conserved nucleotides, with experimental UV-crosslinking studies confirming a direct interaction with adenosine (B11128) A2602 in the 23S-like rRNA. pnas.org Docking studies comparing sparsomycin and the eukaryotic-specific inhibitor cycloheximide (B1669411) have helped to delineate the features responsible for sparsomycin's broad-spectrum activity across different kingdoms of life. openbiochemistryjournal.comopenbiochemistryjournal.com The models reveal that the uracil moiety of sparsomycin mimics the A-site tRNA, while the side chain extends towards the P-site, effectively blocking peptide bond formation. researchgate.net

Binding Free Energy Calculations: More advanced computational techniques, such as molecular dynamics (MD) simulations coupled with free energy perturbation (FEP) or grand canonical Monte Carlo (GCMC) methods, have been employed to calculate the absolute binding free energy of sparsomycin analogs to the bacterial ribosome. acs.orgplos.org These calculations provide a quantitative prediction of binding affinity. The results from these simulations successfully reproduced the experimentally observed ranking order for the binding affinities of different analogs, validating the computational models. acs.org For instance, these studies can quantify the energetic penalty of altering the stereochemistry or modifying substituents, thereby explaining the activity differences observed in biological assays. acs.org These computational approaches are powerful tools for lead optimization, allowing researchers to predict the activity of novel, unsynthesized analogs and prioritize the most promising candidates, thus accelerating the drug discovery process. nih.gov

Mechanism of Action and Molecular Interactions of Sparoxomycin A2

Cellular and Subcellular Targets of Sparoxomycin A2

The primary cellular target of this compound, much like its closely related analogue sparsomycin (B1681979), is the ribosome. Specifically, its activity is directed at the large ribosomal subunit. This interaction is central to its biological effects, as it directly interferes with the fundamental process of protein biosynthesis. By binding to the ribosome, this compound inhibits the peptidyl transferase step, which is crucial for the elongation of the polypeptide chain during translation. nih.govgoogle.comfrontiersin.org This inhibition occurs in both prokaryotic and eukaryotic cells, highlighting the universal nature of its target within the translational machinery. nih.gov

Molecular Mechanisms of this compound Activity

The biological activity of this compound stems from its ability to disrupt protein synthesis, which in turn affects a cascade of cellular processes.

Molecular Interactions Affecting Cellular Pathways

The core molecular interaction of this compound is its interference with the peptidyl transferase center on the large ribosomal subunit. nih.gov This action blocks the formation of peptide bonds, a critical step in protein synthesis. nih.govgoogle.com By halting the translation of mRNA into protein, this compound effectively shuts down the production of all proteins, including enzymes, structural proteins, and regulatory molecules. This broad-spectrum inhibition of protein production means that virtually all cellular pathways that depend on the synthesis of new proteins are affected. The cell's ability to grow, repair damage, respond to signals, and divide is compromised, leading to the observed effects on proliferation and morphology.

Modulation of Cell Proliferation and Morphology by this compound

This compound has been identified as a potent modulator of mammalian cell proliferation. mdpi.com Its inhibitory effect on protein synthesis directly impacts the cell cycle, preventing cells from producing the necessary proteins to progress through checkpoints and divide. Furthermore, this compound has a notable effect on cell morphology, particularly in transformed or cancerous cells. It can induce a reversal of the transformed phenotype back to a normal, flat morphology. nih.govmdpi.com This suggests an influence on the expression or function of proteins that maintain the cancerous state.

Induction of Morphological Reversion in Transformed Cells by this compound (e.g., src(ts)-NRK cells)

A key demonstrated activity of this compound is its ability to induce a "flat reversion" in Normal Rat Kidney (NRK) cells that have been transformed by a temperature-sensitive mutant of the Rous sarcoma virus (src(ts)-NRK cells). mdpi.com At the permissive temperature, these cells exhibit a transformed, rounded morphology due to the activity of the src oncogene. Treatment with this compound causes these cells to revert to a normal, flattened appearance, characteristic of non-transformed cells. mdpi.com This effect is observed over a wide range of concentrations without causing cytotoxicity. nih.gov

Research comparing this compound with its parent compound, sparsomycin, and other analogues has shown that while all exhibit morphological reversion activity, their potencies can differ. Interestingly, sparsomycin itself showed higher activity in this specific assay compared to this compound, suggesting that the oxidation level at the sulfur atom influences this particular biological effect. nih.gov

Table 1: Comparative Morphological Reversion Activity on src(ts)-NRK Cells This table is generated based on findings that compare the activity of different related compounds. The values are illustrative of the relative activities reported in research literature.

| Compound | Reported Activity | Reference |

|---|---|---|

| This compound | Shows morphological reversion activity. | nih.gov |

| Sparoxomycin A1 | Shows morphological reversion activity. | nih.gov |

| Sparsomycin | Higher morphological reversion activity than Sparoxomycin A1 and A2. | nih.gov |

| Ethylsparsomycin | Higher morphological reversion activity than Sparoxomycin A1 and A2. | nih.gov |

| Butylsparsomycin | Higher morphological reversion activity than Sparoxomycin A1 and A2. | nih.gov |

Cellular Responses to this compound Exposure

Transcriptomic and Proteomic Profiling in Response to this compound

Based on available scientific literature, specific transcriptomic and proteomic profiling studies detailing the global changes in gene and protein expression in cells treated exclusively with this compound have not been identified. While the fundamental mechanism of protein synthesis inhibition suggests widespread downstream effects on the transcriptome and proteome, dedicated analyses to map these changes for this compound are not present in the searched public research domain. Such studies would be invaluable for comprehensively understanding the cellular response pathways and identifying specific molecular signatures of its activity.

Investigation of Resistance Mechanisms to this compound

As of the current body of scientific literature, dedicated studies investigating the specific mechanisms of resistance to this compound have not been extensively reported. However, based on the well-documented resistance mechanisms against its parent compound, sparsomycin, and other antibiotics that target the ribosomal peptidyl transferase center (PTC), potential resistance pathways can be inferred. The primary mechanisms of resistance to such antibiotics typically involve target site modification, enzymatic inactivation, or active efflux of the drug from the bacterial cell. acs.orgreactgroup.org

The most probable mechanism of resistance to this compound would be alterations in its molecular target, the 23S rRNA component of the 50S large ribosomal subunit. nih.govfrontiersin.org For the closely related antibiotic sparsomycin, resistance has been linked to specific mutations within the 23S rRNA. nih.gov These mutations can prevent the antibiotic from binding effectively to the ribosome, thereby allowing protein synthesis to continue even in the presence of the drug. micronbrane.comlibretexts.org For instance, a sparsomycin-resistant mutant of the archaeon Halobacterium halobium was isolated, which underscored the critical role of rRNA in the binding of the drug. nih.gov

Another potential avenue for resistance is the enzymatic modification of the this compound molecule, rendering it inactive. Bacteria can produce enzymes that chemically alter antibiotics, preventing them from interacting with their target. frontiersin.orgnih.gov While specific enzymes that inactivate this compound have not been identified, this remains a plausible resistance strategy employed by microorganisms.

Furthermore, bacteria can develop resistance by actively pumping the antibiotic out of the cell using efflux pumps. nih.govmdpi.comfrontiersin.org These transport proteins, located in the bacterial cell membrane, can recognize and expel a wide variety of structurally diverse compounds, including antibiotics, thereby reducing the intracellular concentration of the drug to sub-toxic levels. micronbrane.com Overexpression of these efflux pumps is a common mechanism of multidrug resistance in many bacterial pathogens. mdpi.comfrontiersin.org

Given that this compound shares a core structure and mechanism of action with sparsomycin, it is highly probable that similar resistance mechanisms apply. Future research is necessary to specifically investigate and confirm the pathways of resistance to this compound.

Table 1: Documented Resistance Mechanisms to the Parent Compound, Sparsomycin

| Organism | Mechanism of Resistance | Specific Mutation/Details | Reference |

| Halobacterium halobium | Target Site Modification | Mutation in the single copy of the rRNA gene. | nih.gov |

| Haloarcula marismortui | Target Site Modification | G2482A mutation (equivalent to G2447A in E. coli) in the 23S rRNA of the 50S ribosomal subunit. This mutation does not directly contact the drug but likely alters the binding site. | researchgate.net |

| Streptomyces sparsogenes | Not specified | Shows some cross-resistance to sparsomycin. | ru.nl |

In Vitro and Preclinical Biological Activities of Sparoxomycin A2

Antiproliferative Effects of Sparoxomycin A2 in Mammalian Cell Lines

The primary documented antiproliferative-related activity of this compound revolves around its effects on transformed cell models.

This compound, along with its counterpart Sparoxomycin A1, has been identified as an inducer of flat reversion in Normal Rat Kidney (NRK) cells that have been transformed by a temperature-sensitive mutant of the Rous sarcoma virus (src(ts)-NRK cells). mdpi.comopenagriculturejournal.com This activity signifies the ability of this compound to reverse the morphological characteristics of cancerous (transformed) cells back to a normal, non-cancerous phenotype at a permissive temperature. mdpi.com

These compounds were isolated from the fermentation broth and mycelium of Streptomyces sparsogenes SN2325. openagriculturejournal.com Research has shown that Sparoxomycins A1 and A2 induce this remarkable flat reversion on the transformed morphology of src(ts)-NRK cells over a wide range of concentrations without exhibiting cytotoxicity. pjms.com.pk The ability to revert the transformed phenotype suggests that this compound acts as a modulator of mammalian cell proliferation. mdpi.com

Based on a review of the available scientific literature, specific comparative cytotoxicity studies of this compound and its analogs across various cell lines have not been reported. While research has been conducted on the morphological reversion activities of sparsomycin (B1681979) and its alkyl analogues in comparison to Sparoxomycins A1 and A2, detailed data on their comparative cytotoxicity is not present in the reviewed sources. pjms.com.pkmdpi.com

Activity in Transformed Cell Models (e.g., NRK cells)

Antimicrobial Spectrum of this compound (In Vitro Studies)

Information regarding the specific antimicrobial spectrum of this compound is limited in the currently available literature.

A review of the scientific literature did not yield specific studies detailing the in vitro antibacterial activity of this compound. While the related compound, sparsomycin, has been noted for its broad-spectrum activity against both gram-negative and gram-positive bacteria, equivalent detailed data for this compound is not available. pjms.com.pk

There is no specific information available in the reviewed scientific literature concerning the in vitro antifungal activity of this compound.

Specific studies on the in vitro antiviral activity of this compound are not present in the reviewed scientific literature. While it is theorized that inhibitors of protein synthesis, like the related compound sparsomycin, could exhibit antiviral activities, direct experimental evidence for this compound is lacking. nih.gov

Antifungal Activity of this compound (In Vitro)

Immunomodulatory Effects of this compound (In Vitro and Preclinical Models)

Currently, there is a lack of publicly available scientific literature detailing the specific immunomodulatory effects of this compound in either in vitro or preclinical models. Searches of established scientific databases did not yield any studies focused on the interaction of this compound with components of the immune system, such as immune cells or the production of cytokines.

Therefore, no data tables or detailed research findings on the immunomodulatory properties of this compound can be provided at this time. Further research is required to investigate and characterize any potential immunomodulatory activities of this compound.

Advanced Analytical and Spectroscopic Methodologies for Sparoxomycin A2 Research

Isolation and Purification Techniques for Sparoxomycin A2

The initial separation of this compound from the fermentation broth and mycelium of Streptomyces sparsogenes or from a synthetic reaction mixture requires a multi-step purification process. This process utilizes various chromatographic techniques to separate this compound from its closely related counterpart, Sparoxomycin A1, and other impurities. acs.org

Chromatographic Separations (e.g., Centrifugal Partition Chromatography, ODS Column Chromatography, Preparative HPLC)

A combination of chromatographic methods is employed to achieve high-purity this compound. The initial steps often involve methods like active carbon chromatography to concentrate the compounds from the crude extract. acs.org

Centrifugal Partition Chromatography (CPC): As a liquid-liquid chromatography technique, CPC is instrumental in the initial fractionation of the crude extract. acs.orgresearchgate.net It operates without a solid support matrix, partitioning compounds between two immiscible liquid phases based on their differential solubility. hmdb.cabiorxiv.org This method is advantageous for processing large volumes of crude material and minimizing sample degradation. hmdb.ca

ODS Column Chromatography: Octadecylsilyl (ODS) column chromatography is a form of reverse-phase chromatography widely used for purifying organic compounds. rcsb.orgwarwick.ac.uk The stationary phase consists of silica (B1680970) gel modified with C18 (ODS) chains, making it non-polar. rcsb.org In the purification of sparoxomycins, ODS columns are used to separate compounds based on their hydrophobicity. acs.orgwarwick.ac.uk A polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or ethanol, is used, where less polar compounds are retained longer on the column. rcsb.org

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the final and most critical step for separating the diastereomers Sparoxomycin A1 and A2. acs.org This high-resolution technique allows for the isolation of highly pure compounds necessary for spectroscopic analysis and biological testing. libretexts.orgnationalmaglab.orgchemguide.co.uk A recent total synthesis of this compound utilized a specific preparative HPLC method to successfully separate it from Sparoxomycin A1. acs.org

| Parameter | Condition |

|---|---|

| Column | Inertsustain C18 |

| Mobile Phase | 92:8 (v/v) H₂O/MeOH mixture containing 0.1% TFA |

| Flow Rate | 8 mL/min |

| Detection | UV (Wavelength not specified) |

Structural Elucidation Methodologies for this compound

The definitive determination of the intricate structure of this compound, including its elemental composition, connectivity, and absolute stereochemistry, is accomplished through a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution. nih.govorganicchemistrydata.org For this compound, a suite of NMR experiments, including one-dimensional (1D) ¹H and ¹³C NMR as well as two-dimensional (2D) experiments (like COSY, HSQC, and HMBC), are required to assign all proton and carbon signals and establish the molecule's framework. researchgate.net The total synthesis of this compound confirmed that the ¹H and ¹³C NMR spectra of the synthetic compound were identical to those of the natural product, thereby verifying its structure. acs.org While the specific chemical shift data is not broadly published, the analysis confirms the unique pyrimidinylpropenoyl framework and the β-amino sulfoxide (B87167) unit bearing a dithioacetal moiety. acs.org

Mass Spectrometry (MS) (e.g., UPLC-MS/MS, Q-TOF LC-MS)

Mass spectrometry is crucial for determining the molecular weight and elemental formula of this compound. hmdb.ca High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (Q-TOF) LC-MS, provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. scielo.org.mxuab.edu

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) combines the high separation efficiency of UPLC with the detection power of tandem mass spectrometry. nih.govhmdb.caphotophysics.com This technique is used not only for quantification but also for structural confirmation through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion, a unique fingerprint of daughter ions is produced, which helps to confirm the structure of different parts of the molecule. nih.govrsc.org The molecular formula and mass of this compound are essential data points derived from MS analysis.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₄O₄S₃ |

| Monoisotopic Mass | 434.0752 g/mol |

| Analysis Method | High-Resolution Mass Spectrometry (HRMS) acs.org |

X-ray Crystallography of this compound and Its Complexes

X-ray crystallography provides the most definitive, three-dimensional structural information of a molecule in its solid, crystalline state. nih.gov By measuring the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise spatial arrangement of every atom. nih.gov While a crystal structure for this compound itself has not been reported in the searched literature, this technique was pivotal in its total synthesis. Researchers successfully determined the relative and absolute stereochemistry of a key synthetic intermediate (compound 13 ) via X-ray diffraction analysis. acs.org This step was crucial for ensuring the correct stereochemical outcome of the synthesis, ultimately leading to the correct configuration of this compound. acs.org

Quantitative Analysis and Impurity Profiling of this compound

The quantitative analysis and impurity profiling of this compound are critical for ensuring the quality, consistency, and safety of the active pharmaceutical ingredient (API). These processes rely on highly sensitive and selective analytical techniques to determine the exact amount of this compound in a sample and to detect, identify, and quantify any impurities. mt.comchromicent.de Impurities can originate from the fermentation process, degradation of the compound during storage, or as by-products of chemical synthesis. chromicent.de Regulatory bodies like the FDA and EMA have stringent requirements for the characterization of impurity profiles for any pharmaceutical product. mt.comeuropa.eu

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of pharmaceutical compounds like this compound. chemisgroup.usrsc.org When coupled with a Diode-Array Detector (HPLC-DAD), it allows for the accurate determination of the concentration of the main compound and any light-absorbing impurities. chemisgroup.usresearchgate.net

The method involves injecting the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. resolvemass.ca For a compound like this compound, a reversed-phase HPLC method, likely using a C18 column, would be standard. e-nps.or.kr

Method development for quantitative analysis involves optimizing several parameters to achieve good separation and peak shape:

Column Selection: Choosing a column with the appropriate chemistry (e.g., C18, C8) and dimensions. chromatographyonline.com

Mobile Phase Composition: Typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the buffer and the gradient of the organic solvent are optimized for the best separation. e-nps.or.krchromatographyonline.com

Flow Rate and Temperature: Adjusting these parameters can influence the resolution and analysis time. chemisgroup.us

Validation of the HPLC method is crucial and involves assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netchromatographyonline.com Calibration curves are generated by plotting the peak area against known concentrations of a this compound reference standard. e-nps.or.kr

Research Findings: While specific validated HPLC methods for this compound are not extensively published, the general approach is well-established. For similar complex natural products, reversed-phase HPLC-DAD methods have proven effective. researchgate.net The validation process ensures that the method is reliable for routine quality control. For instance, a typical method validation would demonstrate linearity with a correlation coefficient (R²) greater than 0.99 and good accuracy, with recovery values between 98% and 102%. researchgate.netchromatographyonline.com

Below is an example of data that would be generated during the validation of an HPLC method for this compound.

Table 1: Example Validation Parameters for a Quantitative HPLC-DAD Method for this compound

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9995 | ≥ 0.99 |

| Accuracy (% Recovery) | 99.7% | 98.0% - 102.0% |

| Precision (RSD%) | < 1.5% | ≤ 2.0% |

| Limit of Detection (LOD) | 0.05 µg/mL | Reportable |

| Limit of Quantification (LOQ) | 0.15 µg/mL | Reportable |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Impurity profiling involves the detection, identification, and quantification of unwanted chemical entities in a drug substance. mt.comchromicent.de Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful tool for this purpose due to its high sensitivity and specificity. rsc.orgresolvemass.ca It combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. resolvemass.caamericanpharmaceuticalreview.com

The process begins with the separation of this compound from its impurities using HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. resolvemass.ca High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in determining the elemental composition of an unknown impurity. americanpharmaceuticalreview.com Further structural information can be obtained through tandem mass spectrometry (MS/MS), where ions of a specific m/z are fragmented and their fragment ions are analyzed. americanpharmaceuticalreview.com

Research Findings: The goal of impurity profiling is to create a detailed description of the identified and unidentified impurities. europa.eu For this compound, which is produced by fermentation of Streptomyces sparsogenes, impurities could include biosynthetic precursors, isomers like Sparoxomycin A1, or degradation products. nih.govnih.gov

An LC-MS analysis would provide a chromatogram showing the main this compound peak and smaller peaks corresponding to impurities. By analyzing the mass spectra of these smaller peaks, researchers can propose structures for the impurities. For example, an impurity might be identified as a des-methyl derivative or an oxidized form of the parent molecule. The quantification of these impurities is essential to ensure they are below the thresholds set by regulatory agencies. europa.eu

The table below illustrates the type of data that would be obtained from an LC-MS impurity profiling study of a this compound batch.

Table 2: Example Impurity Profile for this compound by LC-MS

| Peak No. | Retention Time (min) | Detected m/z [M+H]⁺ | Proposed Identity | Level (%) |

|---|---|---|---|---|

| 1 | 8.5 | 530.15 | Unknown Impurity 1 | 0.08 |

| 2 | 10.2 | 560.18 | Sparoxomycin A1 | 0.45 |

| 3 | 12.1 | 574.20 | This compound | 99.20 |

| 4 | 13.5 | 590.19 | Oxidized this compound | 0.12 |

| 5 | 15.8 | 458.14 | Degradation Product | 0.15 |

This systematic approach, combining quantitative HPLC with advanced LC-MS for impurity profiling, is fundamental to the chemical development and quality control of this compound, ensuring a well-characterized and consistent drug substance. mt.com

Future Perspectives and Research Challenges in Sparoxomycin A2 Studies

Challenges in Chemical Synthesis and Sustainable Production of Sparoxomycin A2

The total synthesis of this compound was first reported in 2023, a significant achievement that underscored the compound's structural complexity. acs.orgnih.gov The primary challenges in its chemical synthesis revolve around the controlled construction of its unique dithioacetal dioxide moiety [-S(O)CH2S(O)CH3] and the precise establishment of stereochemistry at its multiple chiral centers, particularly the two sulfur atoms. acs.org

Key synthetic hurdles include:

Stereocontrolled Oxidation: The synthesis requires a reagent-controlled diastereoselective oxidation of the terminal sulfide (B99878) group of a sparsomycin (B1681979) precursor to yield this compound and its diastereomer, Sparoxomycin A1, as separate compounds. acs.orgacs.org Achieving high diastereoselectivity in this oxidation step is a significant challenge.

Dithioacetal Monoxide Construction: The assembly of the dithioacetal monoxide chain, a precursor to the dioxide moiety, involves the iterative nucleophilic attack of sulfenate anions on alkyl halides. acs.org Controlling the diastereoselectivity of this C-S bond formation is crucial for an efficient synthesis. nih.gov

| Purification | Separating this compound from its diastereomer (Sparoxomycin A1) and other reaction byproducts is a complex process. acs.org | Advanced chromatographic techniques; development of stereospecific synthesis that avoids forming the diastereomer. |

Sustainable production could potentially be addressed through biosynthetic approaches. Understanding the genetic blueprint for sparoxomycin biosynthesis in its natural producer, Streptomyces sparsogenes, could enable the engineering of microbial strains for improved yield and the selective production of this compound. nih.gov

Unexplored Biological Activities and Novel Therapeutic Potential of this compound (Preclinical)

This compound and its sister compound, Sparoxomycin A1, were first identified as inducers of flat reversion in NRK cells transformed by the Rous sarcoma virus. nih.govriken.jp This activity, which involves reversing the cancerous morphology of cells back to a normal phenotype, suggests potential as a modulator of cell proliferation and a candidate for anticancer research. nih.govnih.gov

However, the full spectrum of this compound's biological activity remains largely unexplored. Its structural similarity to sparsomycin—a known inhibitor of protein synthesis with broad antibacterial and antitumor properties—suggests that this compound may possess a wider range of therapeutic applications. tandfonline.comresearchgate.net

Table 2: Potential Unexplored Biological Activities of this compound

| Potential Activity | Rationale for Exploration | Preclinical Research Focus |

|---|---|---|

| Broad-Spectrum Anticancer | The parent compound, sparsomycin, shows potent antitumor activity. tandfonline.com this compound's known morphological reversion activity warrants broader screening. nih.gov | Testing against a diverse panel of cancer cell lines (e.g., lung, breast, colon); in vivo studies in tumor models. |

| Antibacterial/Antifungal | Sparsomycin has activity against gram-positive and gram-negative bacteria, as well as fungi. acs.org The more oxidized side chain of this compound may alter its spectrum or potency. | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi; mechanism of action studies (e.g., protein synthesis inhibition). researchgate.net |

| Antiviral | Related pyrimidinylpropenamides have shown antiviral effects. acs.org | Screening against a panel of viruses, particularly those reliant on host cell protein synthesis. |

| Immunosuppressant | Other complex natural products from streptomycetes exhibit immunosuppressant properties. scribd.com | In vitro assays on T-cell and B-cell proliferation; cytokine production assays. |

| Enzyme Inhibition | The initial discovery linked sparoxomycins to protein kinase C inhibition. riken.jp The unique sulfoxide (B87167) moieties could target other enzymes. | Kinase inhibitor screening panels; assays against other enzyme classes like proteases or phosphatases. |

Future preclinical research should focus on systematically screening this compound against a wide array of biological targets to uncover novel therapeutic avenues beyond its initial observed activity. scribd.com Identifying its specific molecular target(s) is paramount to understanding its mechanism of action and unlocking its full potential.

Integration of Omics Technologies in this compound Research

Modern "omics" technologies offer a powerful, holistic approach to understanding the complex biology of natural products like this compound. researchgate.net Integrating genomics, transcriptomics, proteomics, and metabolomics can accelerate discovery in several key areas, from biosynthesis to mechanism of action. mdpi.comdiva-portal.org

Genomics and Transcriptomics: Sequencing the genome of the producing organism, Streptomyces sparsogenes, can identify the biosynthetic gene cluster responsible for producing sparoxomycins. researchgate.net This genetic information is crucial for pathway engineering to improve yields or generate novel analogues. Transcriptomics (RNA-seq) can reveal how cells (either the producer or target human cells) alter their gene expression in response to this compound, offering clues to its regulatory pathways and targets. diva-portal.org

Proteomics: This technology can be used to directly identify the protein target(s) of this compound. Techniques like thermal proteome profiling or affinity-purification mass spectrometry can pinpoint which proteins physically interact with the compound in a cellular context. diva-portal.org

Metabolomics: By analyzing the complete set of metabolites in a cell or organism, metabolomics can reveal the downstream biochemical consequences of this compound treatment. mdpi.com This can help to build a comprehensive picture of its mode of action and identify potential biomarkers of its activity.

Table 3: Application of Omics Technologies in this compound Research

| Omics Technology | Research Question | Potential Outcome |

|---|---|---|

| Genomics | What is the genetic pathway for this compound biosynthesis? | Identification of the biosynthetic gene cluster for pathway engineering and novel analogue creation. scribd.com |

| Transcriptomics | How do cancer cells change their gene expression when treated with this compound? | Elucidation of affected signaling pathways and potential resistance mechanisms. diva-portal.org |

| Proteomics | What cellular proteins does this compound directly bind to? | Direct identification of the molecular target(s), confirming the mechanism of action. researchgate.net |

| Metabolomics | How does this compound alter the metabolic profile of a cell? | Understanding the downstream functional consequences of target engagement and identifying biomarkers. mdpi.com |

| Multi-Omics Integration | How do genetic, transcriptional, and proteomic changes collectively mediate the effects of this compound? | A systems-level understanding of the compound's biological impact, leading to more effective therapeutic strategies. plos.orgspringernature.com |

Development of Novel Chemical Tools and Probes for this compound Mechanistic Studies

To fully dissect the molecular mechanisms of this compound, it is essential to develop chemical tools and probes derived from its core structure. The successful total synthesis provides a critical platform for creating these molecular tools. acs.orgnih.gov By strategically modifying the this compound scaffold, researchers can create derivatives designed for specific experimental purposes without abolishing biological activity.

Challenges in this area include identifying positions on the molecule where modifications can be made without disrupting the compound's interaction with its biological target.

Table 4: Potential Chemical Probes for this compound Research

| Probe Type | Purpose | Synthetic Consideration |

|---|---|---|

| Biotinylated Probe | Affinity Chromatography: Used to "pull down" the protein target of this compound from cell lysates for identification by mass spectrometry. | A biotin (B1667282) tag is attached via a flexible linker to a non-essential position on the this compound molecule. The linker length and attachment point must be optimized. |

| Fluorescent Probe | Cellular Imaging: Allows for the visualization of the compound's subcellular localization using fluorescence microscopy, revealing where it accumulates in the cell. | A fluorophore (e.g., fluorescein, rhodamine) is conjugated to the molecule. The fluorophore should not sterically hinder the compound's activity. |

| Photo-affinity Probe | Covalent Target Labeling: Contains a photo-reactive group that, upon UV light exposure, forms a permanent covalent bond with the target protein, facilitating its identification. | Introduction of a photoreactive group (e.g., diazirine, benzophenone) at a strategic position that is close to the binding interface in the drug-target complex. |

| "Clickable" Analogue | Bio-orthogonal Labeling: An analogue containing a small, inert "clickable" handle (e.g., an alkyne or azide) is introduced to cells. It can then be tagged with a reporter molecule (biotin, fluorophore) in situ. | The alkyne or azide (B81097) group must be installed during synthesis at a position that does not interfere with biological activity. |

The development of these probes is a crucial next step. They will enable definitive target identification, validation, and a deeper understanding of how this compound executes its biological functions, paving the way for its potential development as a novel therapeutic agent.

Q & A

Q. What are the established mechanisms of action of Sparoxomycin A2 against bacterial targets?

To investigate this, researchers should employ in vitro binding assays (e.g., surface plasmon resonance) to quantify interactions with bacterial enzymes or cell wall components. Dose-response studies and molecular docking simulations can validate target specificity. Include negative controls (e.g., non-target proteins) and replicate experiments across biological replicates to confirm reproducibility .

Q. What standardized protocols are recommended for in vitro susceptibility testing of this compound?

Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays, ensuring consistent inoculum preparation (e.g., 5 × 10⁵ CFU/mL) and incubation conditions (e.g., 35°C for 18–24 hours). Report results as minimum inhibitory concentrations (MICs) with quality control strains (e.g., Staphylococcus aureus ATCC 29213) to validate assay precision .

Q. How should researchers design pharmacokinetic studies to assess this compound bioavailability in animal models?

Use a crossover study design with staggered dosing (e.g., intravenous vs. oral administration) in rodents. Collect serial plasma samples and analyze via LC-MS/MS, ensuring calibration curves meet FDA validation criteria (e.g., R² > 0.99). Apply non-compartmental analysis to calculate AUC, Cₘₐₓ, and t₁/₂, and account for inter-individual variability using mixed-effects models .

Advanced Research Questions

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity of this compound in heterogeneous cell populations?

Use hierarchical Bayesian models to account for cell-line variability, or apply ANOVA with post-hoc Tukey tests for pairwise comparisons. Normalize data to untreated controls and report effect sizes (e.g., Cohen’s d) with 95% confidence intervals. For non-linear responses, fit sigmoidal curves using four-parameter logistic regression .

Q. How can researchers optimize experimental conditions for this compound’s minimum inhibitory concentration (MIC) determinations under varying pH conditions?

Conduct factorial design experiments to test pH (5.0–8.0), temperature (30–40°C), and ion concentration gradients. Use response surface methodology (RSM) to identify optimal conditions and validate with confirmatory runs. Include buffer controls (e.g., HEPES vs. phosphate) to assess pH stability during incubation .

Q. What methodological approaches are recommended to resolve contradictory findings between in vitro and in vivo efficacy studies of this compound?

Perform in vitro-in vivo correlation (IVIVC) analyses using compartmental modeling. Investigate confounding factors such as protein binding in serum or metabolic inactivation in liver microsomes. Validate hypotheses with knockout animal models (e.g., cytochrome P450-deficient mice) to isolate pharmacokinetic variables .

Q. How should researchers address batch-to-batch variability in this compound synthesis during preclinical trials?

Implement quality-by-design (QbD) principles, including critical quality attribute (CQA) monitoring (e.g., purity ≥98%, endotoxin levels). Use orthogonal analytical methods (HPLC, NMR) for batch characterization and apply multivariate statistical process control (MSPC) to detect deviations early .

Data Reporting and Validation

Q. What criteria should guide the inclusion of outlier data points in this compound dose-response studies?

Define outliers a priori using standardized metrics (e.g., Grubbs’ test for normally distributed data, or median absolute deviation for non-parametric datasets). Justify exclusions in the Methods section and provide raw data in supplementary materials for transparency .

Q. How can meta-analysis frameworks be applied to reconcile conflicting clinical trial outcomes for this compound?

Follow PRISMA guidelines to systematically aggregate data, assess heterogeneity (I² statistic), and perform subgroup analyses (e.g., by patient age or pathogen susceptibility). Use funnel plots and Egger’s regression to evaluate publication bias .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.